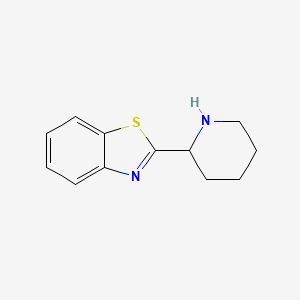

2-Piperidin-2-yl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-2,5,7,10,13H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJHTXUNRZNJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391490 | |

| Record name | 2-piperidin-2-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51785-22-9 | |

| Record name | 2-piperidin-2-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-2-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Piperidin-2-yl-1,3-benzothiazole

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5] This guide provides a comprehensive technical overview of the synthetic pathways leading to a specific, promising derivative: 2-piperidin-2-yl-1,3-benzothiazole. We will dissect the core chemical principles, explore viable synthetic routes with mechanistic justifications, present a detailed experimental protocol, and summarize key reaction parameters. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to construct this and related heterocyclic systems.

Foundational Chemistry: The Benzothiazole Core

The benzothiazole nucleus is a bicyclic heterocycle resulting from the fusion of a benzene ring with a 4,5-position of a thiazole ring.[1] The most robust and widely adopted strategy for its synthesis is the cyclocondensation of 2-aminothiophenol with a suitable electrophilic partner containing a single carbon atom, such as an aldehyde, carboxylic acid, or a derivative thereof.[4][6][7] This reaction class provides a versatile and direct entry into a vast library of 2-substituted benzothiazoles.

The general mechanism involves two key stages:

-

Condensation: Nucleophilic attack by the amino group of 2-aminothiophenol on the electrophilic carbon (e.g., the carbonyl carbon of an aldehyde) forms a Schiff base or a related intermediate.

-

Cyclization & Aromatization: Intramolecular attack by the thiol group onto the same carbon, followed by an oxidative dehydration (or aromatization) step, leads to the formation of the stable, aromatic benzothiazole ring system.

Caption: General mechanism for 2-substituted benzothiazole synthesis.

Strategic Synthesis Pathways for this compound

The synthesis of the target molecule hinges on the selection of the appropriate piperidine-based precursor to react with 2-aminothiophenol. We will explore three logical pathways.

Pathway A: Direct Condensation with Piperidine-2-carboxylic Acid

This is the most direct conceptual route, involving the reaction of 2-aminothiophenol with piperidine-2-carboxylic acid. However, the direct condensation of carboxylic acids often requires harsh conditions, such as high temperatures and strong acid catalysts (e.g., polyphosphoric acid), to drive the dehydration.[8][9] While feasible, yields can be moderate, and the conditions may not be suitable for sensitive substrates.

Pathway B: Condensation with an Activated Carboxylic Acid Derivative

To circumvent the high activation energy of the direct acid condensation, a more reactive derivative of piperidine-2-carboxylic acid can be employed.

-

Via Piperidine-2-carbonyl chloride: The carboxylic acid can be converted to the more electrophilic acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate readily reacts with 2-aminothiophenol under milder conditions, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This two-step approach generally offers higher yields and greater control.

-

Via a Piperidine-2-carboxylate Ester: Esters can also serve as precursors, though they are less reactive than acyl chlorides. The reaction would typically require heat and potentially a catalyst to proceed efficiently.[8]

Pathway C: The Aldehyde Condensation-Oxidation Route

This is arguably the most prevalent and versatile method for synthesizing 2-substituted benzothiazoles.[1][4][6][7][10] The strategy involves the condensation of 2-aminothiophenol with piperidine-2-carbaldehyde.

-

Formation of Benzothiazoline: The initial reaction forms a 2-(piperidin-2-yl)-2,3-dihydro-1,3-benzothiazole (a benzothiazoline) intermediate.

-

In-Situ Oxidation: This non-aromatic intermediate is then oxidized to the final benzothiazole product. This oxidation is often the rate-determining step and can be achieved with a wide array of oxidizing systems, including hydrogen peroxide/HCl, molecular oxygen, or dimethyl sulfoxide (DMSO).[1][6][11]

The prevalence of this method in the literature, its high efficiency, and the commercial availability of various aldehydes make it the most attractive and field-proven pathway.

Caption: Comparative synthesis pathways to the target molecule.

Field-Proven Protocol: Aldehyde Condensation Route (Pathway C)

This section provides a representative, self-validating protocol for the synthesis of this compound, adapted from established methodologies for the condensation of aldehydes with 2-aminothiophenol.[1][6]

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and piperidine-2-carbaldehyde (1.13 g, 10 mmol) in ethanol (30 mL).

-

Catalyst/Oxidant Addition: To this stirring solution, add 30% hydrogen peroxide (6.8 mL, 60 mmol) dropwise, followed by the slow addition of concentrated hydrochloric acid (2.5 mL, 30 mmol). The addition should be performed in an ice bath to control any exotherm. Causality Note: The acid protonates the aldehyde's carbonyl group, increasing its electrophilicity and catalyzing the initial condensation. The H₂O₂ serves as the oxidant to aromatize the benzothiazoline intermediate.[1][6]

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into 100 mL of cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). The crude product may precipitate as a solid or can be extracted.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[8][12][13]

Data Summary: Aldehyde Condensation Parameters

The efficiency of the condensation between 2-aminothiophenol and aldehydes is highly dependent on the chosen catalytic and oxidative system. The table below summarizes various reported conditions, highlighting the versatility of this approach.

| Catalyst / Oxidant System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| H₂O₂ / HCl | Ethanol | RT | 45-60 min | 85-94% | [1][6] |

| Amberlite IR-120 Resin | Microwave | 85 | 5-10 min | 88-95% | [1] |

| ZnO Nanoparticles | Ethanol | RT | 20-30 min | 76-96% | [1] |

| CO₂ / Alcohol (Alkyl Carbonic Acid) | Methanol | 60 | 12 h | Moderate-High | [7][10] |

| FeCl₃ / Montmorillonite K-10 | Ultrasound | - | 0.7-5 h | 33-95% | [1] |

RT = Room Temperature

Conclusion

The synthesis of this compound is most effectively achieved through the oxidative condensation of 2-aminothiophenol with piperidine-2-carbaldehyde. This pathway is supported by a wealth of literature on the synthesis of analogous 2-substituted benzothiazoles and offers high yields, short reaction times, and operational simplicity.[1][4][6] Alternative routes, such as direct condensation with the carboxylic acid or its activated derivatives, remain viable but are often less efficient or require additional synthetic steps. The methodologies and data presented in this guide provide a robust framework for researchers to successfully synthesize this and other valuable benzothiazole derivatives for applications in drug discovery and development.

References

- One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols. Benchchem.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online.

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online.

- A Review on Synthesis of Benzothiazole Derivatives. Bentham Science.

- High-Yield Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols. Benchchem.

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

- Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.

- An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition. International Journal of Chemical and Physical Sciences.

- Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Semantic Scholar.

- Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. International Journal of Recent Technology and Engineering.

- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Semantic Scholar.

- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review on Synthesis of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. benchchem.com [benchchem.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ijcps.org [ijcps.org]

- 9. [PDF] Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Piperidin-2-yl-1,3-benzothiazole

This guide provides a comprehensive analysis of the potential mechanism of action of 2-Piperidin-2-yl-1,3-benzothiazole, a heterocyclic compound belonging to the versatile class of 2-substituted benzothiazoles. Drawing upon the extensive research into structurally related benzothiazole derivatives, this document synthesizes current understanding to propose likely biological targets and signaling pathways for the title compound. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The 1,3-benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] The fusion of a benzene ring with a thiazole ring creates a bicyclic system that is a versatile pharmacophore, capable of interacting with a diverse range of biological targets.[2][3][4] Derivatives of 2-substituted benzothiazoles, in particular, have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][3][4][5][6] The biological activity is often dictated by the nature of the substituent at the 2-position of the benzothiazole core, making the piperidinyl group in the title compound a key determinant of its putative mechanism of action.[2][3]

Postulated Mechanisms of Action for this compound

Based on the established activities of analogous 2-substituted benzothiazoles, several primary mechanisms of action can be postulated for this compound. These include kinase inhibition, modulation of nuclear receptors, and impact on other enzyme systems.

Kinase Inhibition in Oncology

A prominent and well-documented mechanism of action for many 2-substituted benzothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[7][8]

Key Kinase Targets:

-

Protein Tyrosine Kinases (PTKs): Research has shown that certain 2-substituted benzothiazoles can effectively inhibit various PTKs.[7][8]

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, which control cell cycle progression, is another established anticancer mechanism for this class of compounds.[7][8]

-

Specific Kinases of Interest: In silico and in vitro studies on related compounds have identified specific kinases such as ABL1, ABL2, CDK4, and CDK6 as potential targets.[7][8]

The piperidinyl moiety of this compound can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of these kinases, leading to their inhibition. This, in turn, can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Diagram: Proposed Kinase Inhibition Pathway

Caption: Proposed inhibition of protein kinases by this compound.

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism

Recent studies have identified 2-(1-piperidinyl)-1,3-benzothiazole derivatives as potent and selective agonists of Peroxisome Proliferator-Activated Receptor δ (PPARδ).[9] PPARs are ligand-activated transcription factors that regulate gene expression in metabolic processes.

Mechanism of PPARδ Agonism:

-

Ligand Binding: this compound is hypothesized to bind to the ligand-binding domain (LBD) of PPARδ.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

Coactivator Recruitment: The conformational change facilitates the recruitment of coactivator proteins.

-

Gene Transcription: The PPARδ-coactivator complex then binds to peroxisome proliferator response elements (PPREs) on target genes, initiating their transcription.

Activation of PPARδ is known to play a role in lipid metabolism, including increasing high-density lipoprotein cholesterol (HDL-C) and decreasing triglycerides.[9] Therefore, this compound could have therapeutic potential in the treatment of dyslipidemia and related metabolic disorders.[9]

Table: In Vivo Efficacy of a Representative 2-(1-piperidinyl)-1,3-benzothiazole Derivative (Compound 2_8) in db/db Mice [9]

| Treatment Group | Dose | HDL-C (% Initial) | Triglycerides (mg/dL) | Glucose (mg/dL) |

| Control | - | 103.5 ± 3.2 | 162.8 ± 21.4 | 737 ± 52 |

| GW501516 | 30 mg/kg | 132.9 ± 2.7 | 82.4 ± 7.4 | 493 ± 60 |

| Compound 2_8 | 30 mg/kg | 118.0 ± 3.5 | 63.9 ± 22.9 | 415 ± 48 |

Neuro-Modulatory Effects through Enzyme Inhibition

The benzothiazole scaffold is also present in compounds with activity against neurodegenerative diseases.[10][11][12] This is often achieved through the inhibition of key enzymes in the central nervous system.

Potential Enzyme Targets:

-

Monoamine Oxidase (MAO): Benzothiazole derivatives have been shown to act as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[10] Inhibition of MAO can increase the levels of these neurotransmitters, which may be beneficial in conditions like Parkinson's disease and depression.

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. The structural features of this compound, including the piperidine ring, are known to be important for interaction with the active site of cholinesterases.[11]

Diagram: Experimental Workflow for Assessing MAO Inhibition

Caption: A typical workflow for evaluating the MAO inhibitory activity of a test compound.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are required.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Kinase Panel Selection: Select a panel of relevant kinases (e.g., ABL1, ABL2, CDK4, CDK6) based on prior research on benzothiazole derivatives.

-

Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and various concentrations of the test compound.

-

Assay Procedure:

-

Add the test compound and kinase to a 384-well plate and incubate.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate at room temperature for the specified time.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

PPARδ Transactivation Assay

Objective: To assess the ability of this compound to activate PPARδ.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T) and transfect with a PPARδ expression vector and a luciferase reporter plasmid containing PPREs.

-

Compound Treatment: Treat the transfected cells with varying concentrations of the test compound and a known PPARδ agonist (positive control).

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity) and plot the fold activation against the compound concentration to determine the EC50 value.

Conclusion and Future Directions

The available scientific literature strongly suggests that this compound possesses the potential for significant biological activity through multiple mechanisms of action. Its structural similarity to known kinase inhibitors, PPARδ agonists, and neuro-modulatory agents makes it a compelling candidate for further investigation in oncology, metabolic diseases, and neurodegenerative disorders. Future research should focus on the detailed experimental validation of these proposed mechanisms to fully elucidate the therapeutic potential of this promising compound.

References

- 1. ijpsr.com [ijpsr.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. ignited.in [ignited.in]

- 6. jocpr.com [jocpr.com]

- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 10. Benzothiazole - Wikipedia [en.wikipedia.org]

- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-Piperidinyl-1,3-benzothiazole Derivatives

Preamble: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the strategic combination of "privileged scaffolds"—molecular frameworks that are recognized for their ability to interact with a wide range of biological targets. The 1,3-benzothiazole nucleus is a quintessential example of such a scaffold, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic structure and electron-rich nature provide an ideal foundation for molecular recognition by diverse protein targets.

Separately, the piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to increase solubility, improve pharmacokinetic profiles, and introduce a basic nitrogen atom that can form critical salt bridges with biological receptors. When these two powerful pharmacophores are covalently linked, specifically through the C2 position of the benzothiazole ring, a new class of derivatives emerges: the 2-piperidinyl-1,3-benzothiazoles. This guide provides a technical deep-dive into the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategy: A Rational Approach to Derivatization

The successful exploration of any chemical scaffold hinges on robust and versatile synthetic methodologies. The synthesis of 2-piperidinyl-1,3-benzothiazole derivatives is typically achieved through a multi-step process that allows for diversification at various positions on both the benzothiazole and piperidine rings. The causality behind this common pathway is rooted in the accessibility of starting materials and the reliability of the chemical transformations.

A frequently employed strategy involves the initial synthesis of a reactive intermediate, such as a 2-halo-1,3-benzothiazole, which can then undergo nucleophilic substitution with a desired piperidine derivative.[4] This approach provides a modular and efficient route to a library of target compounds.

General Synthetic Workflow

The diagram below illustrates a validated workflow for the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, a closely related and well-documented subclass that serves as an excellent model for the target compounds.[4]

Caption: General workflow for the synthesis of piperidine-benzothiazole derivatives.

Protocol 1: General Synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,6-dimethylpiperidin-1-yl)acetamide

This protocol is a self-validating system, where successful synthesis is confirmed at each stage through standard analytical techniques, ensuring the integrity of the final product. It is adapted from established methodologies.[4]

-

Synthesis of 6-chloro-1,3-benzothiazol-2-amine:

-

To a stirred solution of 4-chloro-2-aminothiophenol (10 mmol) in glacial acetic acid (30 mL), add potassium thiocyanate (12 mmol).

-

Cool the mixture to 0-5°C in an ice bath.

-

Add a solution of bromine (11 mmol) in glacial acetic acid (5 mL) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Pour the mixture into ice-cold water (200 mL). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

-

Validation: Confirm structure using ¹H-NMR and Mass Spectrometry (MS).

-

-

Synthesis of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide:

-

Dissolve 6-chloro-1,3-benzothiazol-2-amine (5 mmol) in dry benzene (50 mL).

-

Add chloroacetyl chloride (6 mmol) dropwise with stirring.

-

Reflux the mixture for 3 hours.

-

After cooling, the precipitate formed is filtered, washed with petroleum ether, and dried.

-

Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). Confirm product structure via IR (appearance of amide C=O stretch) and ¹H-NMR.

-

-

Synthesis of the Target Compound:

-

To a solution of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (2 mmol) in ethanol (30 mL), add 2,6-dimethylpiperidine (2.2 mmol) and a catalytic amount of triethylamine.

-

Reflux the reaction mixture for 6 hours.

-

Cool the solution and pour it into cold water. The solid product is filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol/water).

-

Validation: Final structure confirmation by ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure correct mass and purity.

-

Anticancer Activity: Targeting Cellular Proliferation and Survival

A significant body of research highlights the potent anticancer activity of benzothiazole derivatives, with several compounds advancing to clinical trials.[5] The introduction of a piperidine moiety can further enhance this activity by modulating physicochemical properties and providing additional interaction points with biological targets. Derivatives have shown efficacy against a wide range of cancer cell lines, including those of the breast, colon, and liver.[6]

Mechanism of Action: Induction of Apoptosis

One of the primary mechanisms through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[6] Studies on related compounds have demonstrated that they can trigger the mitochondrial apoptotic pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis, leading to cell death.

Caption: The mitochondrial pathway of apoptosis induced by benzothiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of cancer cells. The following table summarizes representative data for related benzothiazole derivatives.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |

| Benzothiazole-Piperazine | HUH-7 (Hepatocellular) | 1.13 - 4.55 | Doxorubicin | 0.98 | [7] |

| Benzothiazole-Piperazine | MCF-7 (Breast) | 0.97 - 5.01 | Doxorubicin | 0.89 | [7] |

| Substituted Bromopyridine Benzothiazole | HepG2 (Liver) | 0.048 | Cisplatin | - | [6] |

| Substituted Bromopyridine Benzothiazole | A549 (Lung) | 0.044 | Cisplatin | - | [6] |

| Benzothiazole Aniline (L1) | HepG2 (Liver) | 10.3 ± 0.8 | Cisplatin | 15.2 ± 1.1 | [5] |

| Platinum (II) Complex of L1 | HepG2 (Liver) | 2.5 ± 0.3 | Cisplatin | 15.2 ± 1.1 | [5] |

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Culture: Culture human cancer cells (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

-

Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Defense Against Pathogens

The benzothiazole scaffold is also a cornerstone in the development of antimicrobial agents.[8] The addition of a piperidine moiety can enhance potency, broaden the spectrum of activity, and improve drug-like properties. N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, for instance, have demonstrated notable activity against pathogenic fungi, particularly Candida species.[4]

Mechanism of Action: Enzyme Inhibition

The antimicrobial action of benzothiazole derivatives is often attributed to the inhibition of essential microbial enzymes that are absent in humans, providing a window for selective toxicity.[9] Key targets include:

-

DNA Gyrase: An enzyme crucial for bacterial DNA replication. Its inhibition leads to the cessation of cell division and bacterial death.[8]

-

Dihydropteroate Synthase (DHPS): An enzyme in the folate biosynthesis pathway, which is essential for microbial survival. Inhibition of DHPS starves the microbe of essential nucleic acid precursors.[10]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| Compound 7 | Candida utilis | 31.25 | Ketoconazole | 1 | [4] |

| Compound 11 | Candida utilis | 31.25 | Ketoconazole | 1 | [4] |

| Compound 5e | Staphylococcus aureus | Zone of Inhibition: 12mm | Kanamycin | Zone of Inhibition: 16mm | [11] |

| Compound 5d | Aspergillus niger | Zone of Inhibition: 14mm | Kanamycin | Zone of Inhibition: 18mm | [11] |

*N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivative **Piperidine substituted benzothiazole derivative

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the MIC of a compound according to established standards (e.g., CLSI guidelines).

-

Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus or Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth or RPMI-1640). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate growth medium to obtain a range of concentrations.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

-

Controls: Include a positive control (medium + inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Structure-Activity Relationship (SAR) and Future Directions

Analysis of the available data provides critical insights into the structure-activity relationships (SAR) that govern the biological potency of these derivatives.

-

Substituents on the Benzothiazole Ring: The presence of electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), at positions 5 or 6 of the benzothiazole ring often enhances both anticancer and antimicrobial activity.[4][12] Conversely, electron-donating groups like methoxy (-OCH₃) have also been shown to be beneficial in some cases.[2]

-

Substituents on the Piperidine Ring: The substitution pattern on the piperidine ring is crucial. For instance, 2,6-dimethylpiperidine was found to be important for the anticandidal activity of certain acetamide derivatives, suggesting that steric factors can influence target binding.[4]

The convergence of the benzothiazole and piperidine scaffolds creates a class of molecules with immense therapeutic potential. Future research should focus on synthesizing a broader library of 2-piperidinyl-1,3-benzothiazole derivatives to more deeply probe the SAR. Investigations into additional biological activities, such as anti-inflammatory and neuroprotective effects, are also warranted, given the known properties of the parent scaffolds.[13][14] Elucidating novel mechanisms of action and advancing the most promising leads into preclinical in vivo models will be the critical next steps in translating the chemical potential of these compounds into tangible therapeutic benefits.

References

-

Kaur, R., & Kaur, G. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

-

Aggarwal, N., & Kumar, R. (2022). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. [Link]

-

Kaur, R., & Kaur, G. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

-

Kaur, R., Kumar, K., Kumar, S., Gupta, M. K., Rawal, R. K., & Kaushik, D. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

-

Sabatino, P., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4839. [Link]

-

Altintop, M. D., Ozdemir, A., Kaplancikli, Z. A., Turan-Zitouni, G., Iscan, G., & Akalin Ciftci, G. (2013). Synthesis and Biological Evaluation of some Amide Derivatives Bearing Benzothiazole and Piperidine Moieties as Antimicrobial Agents. Letters in Drug Design & Discovery, 10(5), 453-461. [Link]

-

Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185. [Link]

-

Kaur, R., Kumar, K., Kumar, S., Gupta, M. K., Rawal, R. K., & Kaushik, D. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

-

Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1451. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1362-1369. [Link]

-

Murty, M. S. R., Nath, R. L., & Anto, R. J. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(21), 6428. [Link]

-

Murty, M. S. R., Nath, R. L., & Anto, R. J. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. [Link]

-

Onwudiwe, D. C., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 10(1), 1-14. [Link]

-

Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(3), 052-063. [Link]

-

Yurttaş, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24203-24215. [Link]

-

Al-Issa, S. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6689. [Link]

-

Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]

-

Ghorab, M. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1261. [Link]

-

Kumar, A., & Kumar, S. (2021). Antimicrobial activity of benzothiazole derivatives. ResearchGate. [Link]

-

Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(13), 5946-5975. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Singh, P., & Kumar, A. (2023). Anti-inflammatory activity of benzothiazole derivatives. ResearchGate. [Link]

-

Al-Ostath, A. I., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

-

Singh, R. P., et al. (2017). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. [Link]

-

Onwudiwe, D. C., et al. (2024). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Square. [Link]

-

Al-Abdullah, E. S., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(12), 8345-8361. [Link]

-

Van, T. T. T., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis, 18(6), 576-590. [Link]

-

Nishad, A., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3), S706-S721. [Link]

Sources

- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

The Therapeutic Potential of 2-Piperidin-2-yl-1,3-benzothiazoles: A Technical Guide to Synthesis, Activity, and Mechanism

Introduction: The Benzothiazole Scaffold in Drug Discovery

The 1,3-benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic structure provides a versatile framework for the design of targeted therapeutics. When coupled with a piperidine ring at the 2-position, the resulting 2-piperidin-2-yl-1,3-benzothiazole core offers a unique three-dimensional architecture, enabling specific interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanism of action of structural analogs based on this core, with a focus on their potential as anticancer agents and peroxisome proliferator-activated receptor delta (PPARδ) agonists.

Synthetic Strategies: Constructing the this compound Core

The cornerstone for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a suitable electrophile, typically an aldehyde, carboxylic acid, or acyl chloride.[1][3][4] For the specific construction of the 2-piperidin-2-yl linkage, a piperidine-2-carboxaldehyde derivative is the key intermediate. The following workflow outlines a general and adaptable synthetic route.

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Representative Synthesis of a 2-(Piperidin-2-yl)-1,3-benzothiazole Analog

This protocol is a representative example adapted from established methods for the synthesis of 2-substituted benzothiazoles.[5][6]

Step 1: Synthesis of (N-Boc-piperidin-2-yl)methanol

-

To a solution of N-Boc-pipecolic acid (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), slowly add lithium aluminum hydride (LiAlH4) (1.5 eq.) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude alcohol.

Step 2: Synthesis of N-Boc-piperidine-2-carboxaldehyde

-

To a solution of (N-Boc-piperidin-2-yl)methanol (1 eq.) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (DMP) (1.5 eq.) in portions at room temperature.

-

Stir the reaction mixture for 2-3 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO3 containing Na2S2O3.

-

Stir vigorously until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude aldehyde.

Step 3: Synthesis of N-Boc-2-(piperidin-2-yl)-1,3-benzothiazole

-

In a round-bottom flask, dissolve N-Boc-piperidine-2-carboxaldehyde (1 eq.) and 2-aminothiophenol (1 eq.) in ethanol.

-

Heat the mixture to reflux for 6-8 hours. The reaction can be monitored by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-Boc protected benzothiazole derivative.

Step 4: Deprotection to Yield 2-(Piperidin-2-yl)-1,3-benzothiazole

-

Dissolve the N-Boc-2-(piperidin-2-yl)-1,3-benzothiazole (1 eq.) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the final product.

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have demonstrated promising biological activities, most notably as anticancer agents and PPARδ agonists.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of benzothiazole derivatives containing a piperidine or piperazine moiety against various cancer cell lines.[2][7][8][9] The structure-activity relationship (SAR) of these compounds reveals key features that influence their anticancer potency.

| Compound ID | R1 (Benzothiazole) | R2 (Piperazine/Piperidine) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1 | H | -CO-Aryl (various) | HUH-7, MCF-7, HCT-116 | Varies | [9] |

| 2 | 5-Cl | -CS-NH-Aryl (various) | Paraganglioma, Pancreatic | Varies | [2] |

| 3 | H | -CO-CH2-NH-CO-Aryl | CCRF-SB | 2.3 | [3] |

| 4 | 6-Substituted | Various | MCF-7 | 2.8 - 18.9 | [7][8] |

Key SAR Insights for Anticancer Activity:

-

Substitution on the Benzothiazole Ring: Halogen substitution, particularly at the 5- or 6-position of the benzothiazole ring, can influence the cytotoxic activity.[2]

-

Piperidine/Piperazine Substituents: The nature of the substituent on the piperidine or piperazine nitrogen is crucial. Aroyl groups and other extended aromatic systems have been shown to enhance anticancer activity.[9] The presence of a cationic center and its distance from the benzothiazole core are also important for potency.[7]

-

Linker between the Rings: The type of linker connecting the piperidine/piperazine and other moieties can significantly impact activity.

PPARδ Agonist Activity

Derivatives of 2-(1-piperidinyl)-1,3-benzothiazole have been identified as potent and selective PPARδ agonists.[10] Further optimization of a lead compound from this series led to the discovery of a novel 2-piperazinyl-benzothiazole derivative with high in vitro agonist activity (EC50 = 4.1 nM for human PPARδ) and excellent selectivity over PPARα and PPARγ.[10] This highlights the potential of this scaffold in developing therapeutics for metabolic disorders.

Mechanism of Action: PPARδ Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[11][12][13] The PPAR family comprises three isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). PPARδ is involved in the regulation of lipid metabolism and energy homeostasis.

The activation of PPARδ by an agonist, such as a this compound analog, initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.

Caption: The PPARδ signaling pathway activated by a benzothiazole agonist.

Upon binding of the agonist, PPARδ undergoes a conformational change, leading to the dissociation of co-repressor complexes and the recruitment of co-activator proteins.[11] The activated PPARδ then forms a heterodimer with the retinoid X receptor (RXR). This PPARδ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[11][13] This binding initiates the transcription of genes involved in fatty acid oxidation, glucose metabolism, and the inflammatory response, leading to the therapeutic effects associated with PPARδ activation.[14]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[15][16][17][18][19]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Cell culture medium and supplements

-

96-well microtiter plates

-

Test compounds (this compound analogs)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a further 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA. Allow the plates to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

PPARδ Reporter Gene Assay

This assay measures the ability of a compound to activate the transcriptional activity of PPARδ in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for full-length human PPARδ

-

Reporter plasmid containing a luciferase gene downstream of a PPRE

-

A control plasmid for normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

Test compounds

-

Luciferase assay reagent

Procedure:

-

Transfection: Co-transfect the cells with the PPARδ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

Cell Plating: Plate the transfected cells into 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and a known PPARδ agonist as a positive control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activity. The demonstrated anticancer and PPARδ agonist activities warrant further investigation. Future research should focus on expanding the structure-activity relationship studies to improve potency and selectivity, as well as on elucidating the detailed molecular mechanisms underlying the observed biological effects. In vivo studies will be crucial to validate the therapeutic potential of lead compounds identified from this versatile chemical class.

References

-

Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

-

protocols.io. SRB assay for measuring target cell killing. 2023. Available from: [Link]

-

Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. 2016. Available from: [Link]

- Vichai V, Kirtikara K. Sulforhodamine B colorimetric assay for cytotoxicity screening.

-

MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. 2024. Available from: [Link]

- Gavande, N., et al. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. 2022;27(8):2530.

- Al-Souda YA, et al. Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles.

-

ResearchGate. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. 2021. Available from: [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. 2020. Available from: [Link]

- Zidar N, et al. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics. 2021;13(8):1283.

-

ResearchGate. Components and signaling pathways of the PPAR system. (a) Schematic... 2019. Available from: [Link]

-

ResearchGate. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. 2021. Available from: [Link]

-

Creative Diagnostics. PPAR Signaling Pathway. Available from: [Link]

- Fossa P, et al. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure-Activity Relationship Studies and Target Prediction Analysis. Molecules. 2022;27(15):4833.

- Gurdal EE, et al. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents Med Chem. 2015;15(3):382-9.

-

QIAGEN. PPAR Signaling. GeneGlobe. Available from: [Link]

-

CUSABIO. PPAR signaling pathway. Available from: [Link]

-

Wikipedia. Peroxisome proliferator-activated receptor delta. Available from: [Link]

- Katou T, et al. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorg Med Chem. 2023;82:117215.

- Shafi SS, et al. Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry. 2021;6(3):181-185.

- Waengdongbung W, et al. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Oriental Journal of Chemistry. 2016;32(2):917-923.

- Zarkadoulas A, et al. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. 2023;28(19):6939.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 7. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. cusabio.com [cusabio.com]

- 14. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. zellx.de [zellx.de]

- 17. SRB assay for measuring target cell killing [protocols.io]

- 18. bio-protocol.org [bio-protocol.org]

- 19. scispace.com [scispace.com]

An In-Depth Technical Guide to the In Vitro Screening of 2-Piperidin-2-yl-1,3-benzothiazole

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[1] The incorporation of a piperidine moiety, specifically at the 2-position, introduces a flexible, basic, and saturated heterocyclic ring that can significantly influence the compound's pharmacokinetic properties and target engagement. This guide presents a comprehensive, multi-phase strategy for the in vitro screening of a novel derivative, 2-Piperidin-2-yl-1,3-benzothiazole. This document moves beyond a simple recitation of protocols; it provides the strategic rationale behind the construction of a screening cascade, emphasizing the principles of assay validation and mechanistic elucidation to build a robust preclinical data package.

Introduction: The Rationale for a Multi-Tiered Screening Strategy

The therapeutic potential of 2-substituted benzothiazoles is well-documented. Numerous derivatives have shown promise as anticancer agents by inducing apoptosis and modulating key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3] Others exhibit significant antimicrobial activity by targeting essential bacterial enzymes.[4] Given this chemical precedent, a broad, initial screening approach is inefficient. A more logical framework involves a tiered system that first identifies the primary biological activity (e.g., cytotoxicity, antimicrobial action) and then deploys a battery of secondary, mechanism-focused assays to understand how the compound works.

This guide is structured around a three-pronged primary screening approach—Anticancer, Antimicrobial, and Neuroprotective—followed by detailed secondary assays to characterize any identified "hits." This strategy ensures that resources are allocated efficiently while maximizing the potential for discovering the compound's therapeutic value.

The In Vitro Screening Cascade: From Hit Discovery to Mechanistic Insight

A successful screening cascade is designed to answer the most critical questions at each stage of the early discovery process.[5] Our proposed workflow for this compound is designed to first identify a validated "hit" and then build confidence in its mechanism of action.

Caption: A logical workflow for the in vitro screening of this compound.

Phase 1: Primary Screening Protocols

The initial goal is to cast a wide but targeted net. The choice of assays is predicated on the known activities of the benzothiazole scaffold. For all assays, adherence to best practices outlined in resources like the Assay Guidance Manual is critical for generating reliable data.[6][7][8]

Anticancer Activity: Cytotoxicity Screening

The most common activity reported for novel benzothiazoles is anticancer efficacy.[3][9] Therefore, the first step is a general cytotoxicity screen against a panel of human cancer cell lines.

Causality: We employ two distinct assays, MTT and LDH, to provide orthogonal validation. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a direct marker of cytotoxicity.[10][11][12][13][14] Using both helps to mitigate the risk of compound interference with a single assay technology.

Cell Line Panel Rationale: A diverse panel is essential. We recommend starting with:

-

MCF-7: Breast adenocarcinoma (Estrogen Receptor positive)

-

MDA-MB-231: Breast adenocarcinoma (Triple-negative)

-

A549: Lung carcinoma

-

HCT116: Colorectal carcinoma

-

HEK293: Normal human embryonic kidney cells (to assess selectivity)

Protocol 3.1.1: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare 2-fold serial dilutions of this compound (e.g., from 100 µM to 0.78 µM) in complete culture medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Replace the cell culture medium with medium containing the test compounds and incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The benzothiazole core is present in numerous antimicrobial agents.[4] A broth microdilution assay is the gold-standard method for determining the MIC of a novel compound.[15]

Causality: This method provides a quantitative measure of the compound's potency against various microorganisms, allowing for direct comparison with standard-of-care antibiotics. We follow the standardized methodology from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and relevance.[16][17][18]

Microorganism Panel Rationale:

-

Gram-positive: Staphylococcus aureus (ATCC 29213)

-

Gram-negative: Escherichia coli (ATCC 25922)

-

Fungus: Candida albicans (ATCC 90028)

Protocol 3.2.1: Broth Microdilution MIC Assay

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well plate.[19]

-

Inoculum Preparation: Grow microorganisms to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microdilution plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (48 hours for C. albicans).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Neuroprotective Potential: Oxidative Stress Model

Given that some heterocyclic compounds show neuroprotective properties, a preliminary screen in a relevant cell model is warranted. The human neuroblastoma SH-SY5Y cell line is a well-established model for studying neurotoxicity and neuroprotection.[20] Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, a key factor in neurodegenerative diseases.[21][22][23]

Causality: This assay assesses whether the compound can protect neuronal cells from a common and pathologically relevant insult (oxidative stress). Cell viability is measured to quantify the protective effect.

Protocol 3.3.1: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Seeding: Plate SH-SY5Y cells (1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[21]

-

Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined by a prior cytotoxicity test on SH-SY5Y cells) for 2 hours.

-

Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration of 200-400 µM, to be optimized) and incubate for 24 hours.[21][22]

-

Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 3.1.1.

-

Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. An increase in viability indicates a neuroprotective effect.

Phase 2: Mechanistic Elucidation of "Hits"

A positive result in any primary screen is not an endpoint, but a starting point. The goal of Phase 2 is to understand the underlying mechanism of action.

Characterizing Anticancer Activity

If the compound shows selective cytotoxicity against cancer cells, the next logical step is to determine if it induces apoptosis, a form of programmed cell death that is a desirable trait for anticancer drugs.

Protocol 4.1.1: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1 Causality: The disruption of the mitochondrial membrane potential is a key early event in the intrinsic pathway of apoptosis. The JC-1 dye is a ratiometric probe that differentially accumulates in mitochondria based on their membrane potential.[24] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[25]

-

Cell Treatment: Seed cells (e.g., A549) in a 96-well black plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., CCCP, a mitochondrial uncoupler).[26]

-

JC-1 Staining: Remove the medium and add 100 µL of JC-1 working solution (typically 1-10 µM in culture medium). Incubate at 37°C for 15-30 minutes in the dark.

-

Washing: Aspirate the staining solution and wash the cells with assay buffer.

-

Data Acquisition: Measure fluorescence using a plate reader at two wavelength settings:

-

Red aggregates: Excitation ~540 nm / Emission ~590 nm.

-

Green monomers: Excitation ~485 nm / Emission ~535 nm.

-

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and suggests the induction of apoptosis.

Protocol 4.1.2: Caspase-3/7 Activity Assay Causality: Caspases are the executioner proteases of apoptosis. The activation of caspase-3 and caspase-7 is a hallmark of apoptotic cell death.[27] Luminescent assays like Caspase-Glo® provide a highly sensitive measure of this activity.[28][29] The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating light.[30][31]

-

Cell Treatment: Seed cells in a 96-well white plate and treat with the compound as in 4.1.1.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix on a plate shaker and incubate at room temperature for 1-2 hours.

-

Data Acquisition: Measure luminescence with a plate reader.

-

Analysis: An increase in luminescence relative to the vehicle control indicates activation of executioner caspases.

Table 1: Example Data Summary for Anticancer Mechanistic Assays

| Assay | Endpoint | Vehicle Control | Compound (IC₅₀) | Compound (2x IC₅₀) | Positive Control |

| JC-1 Assay | Red/Green Ratio | 5.8 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 |

| Caspase-3/7 | RLU (Fold Change) | 1.0 ± 0.1 | 4.5 ± 0.5 | 7.8 ± 0.9 | 8.5 ± 0.7 |

Investigating Signaling Pathways

Many 2-arylbenzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[32][33][34][35][36][37][38][39][40] Western blotting is the standard technique to investigate changes in the phosphorylation status of key proteins in these pathways.

Caption: The EGFR/PI3K/Akt signaling pathway, a potential target for the test compound.

A decrease in the phosphorylation of EGFR, Akt, or mTOR upon treatment with the compound would strongly suggest it acts as an inhibitor of this pathway.

Conclusion and Future Directions

This guide outlines a logical, evidence-based framework for the initial in vitro characterization of this compound. By progressing from broad primary screening to focused mechanistic studies, researchers can build a comprehensive understanding of the compound's biological activity. The protocols described herein are designed to be robust and self-validating, incorporating orthogonal assays and principles from established guidance documents.[5][6] Positive and well-characterized hits from this screening cascade would warrant further investigation, including more advanced in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and subsequent validation in in vivo models.

References

-

Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169. [Link]

-

Garrido-Castro, A. C., & Baselga, J. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Cancer Treatment Reviews, 117, 102559. [Link]

-

Bianco, R., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Journal of Cellular Physiology, 208(1), 1-9. [Link]

-

Al-Bawab, A. Q., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 16(11), 2095. [Link]

-

Assay Guidance Manual Program. National Center for Advancing Translational Sciences. [Link]

-

Caspase Activity Assay Protocols. Creative Bioarray. [Link]

-

The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter. (2020). Annals of Translational Medicine, 8(23), 1548. [Link]

-

Khan, M. A., et al. (2019). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 4, 5. [Link]

-

Lurje, G., & Lenz, H. J. (2009). EGFR signaling and drug discovery. Oncology, 77(6), 400-410. [Link]

-

Caspase Protocols in Mice. (2017). Methods in Molecular Biology, 1537, 1-13. [Link]

-

PI3K/AKT/mTOR pathway. Wikipedia. [Link]

-

Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SLAS Discovery, 23(8), 775-777. [Link]

-

Xu, F., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 11, 717409. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Caspase 3/7 Activity Protocol. protocols.io. [Link]

-

MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. [Link]

-

Perelman, A., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (143), e58686. [Link]

-

Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship. [Link]

-

Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience. [Link]

-

Al-Obeed, O., et al. (2013). Combined inhibition of mTOR and AKT activity induces potent apoptosis in epithelial ovarian cancer cells. Cancer Research, 73(8_Supplement), 526. [Link]

-

JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2007). Brazilian Journal of Microbiology, 38(2), 321-324. [Link]

-

Perin, N., et al. (2020). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1260-1274. [Link]

-

CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

Perin, N., et al. (2020). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. PubMed, 32469275. [Link]

-

Shafi, S. S., et al. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185. [Link]

-

α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. (2020). Frontiers in Pharmacology, 11, 448. [Link]

-

Stanforth, S. P., et al. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry, 22(5), 1641-1652. [Link]

-

Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. (2021). Antioxidants, 10(11), 1709. [Link]

-

Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. (2020). Nutrition Research and Practice, 14(1), 3-12. [Link]

-